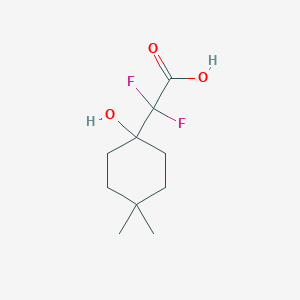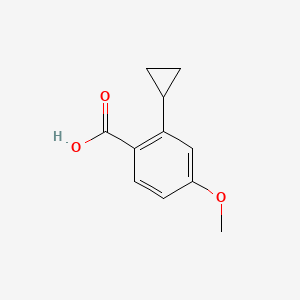![molecular formula C11H7FN2O B13626094 2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)
2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is a chemical compound belonging to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde typically involves the following steps:
Fluorination: The introduction of the fluorine atom at the 2’ position can be achieved through various fluorination methods. One common approach is the reaction of 3,3’-bipyridine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Formylation: The formyl group can be introduced at the 5 position using a Vilsmeier-Haack reaction. This involves the reaction of the fluorinated bipyridine with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: 2’-Fluoro-[3,3’-bipyridine]-5-carboxylic acid.
Reduction: 2’-Fluoro-[3,3’-bipyridine]-5-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including ligands for metal coordination complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug discovery, particularly in the development of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde depends on its application. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. The fluorine atom and formyl group influence the electronic properties of the bipyridine ring, affecting its binding affinity and reactivity. In biological applications, its mechanism may involve interactions with specific proteins or nucleic acids, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, lacking the fluorine and formyl groups.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties.
2’-Fluoro-3,3’-bipyridine: Similar to 2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde but without the formyl group.
Uniqueness
2’-Fluoro-[3,3’-bipyridine]-5-carbaldehyde is unique due to the presence of both the fluorine atom and the formyl group, which impart distinct electronic and steric properties. These modifications enhance its utility in various applications, particularly in the design of novel ligands and functional materials.
Propiedades
Fórmula molecular |
C11H7FN2O |
|---|---|
Peso molecular |
202.18 g/mol |
Nombre IUPAC |
5-(2-fluoropyridin-3-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-11-10(2-1-3-14-11)9-4-8(7-15)5-13-6-9/h1-7H |
Clave InChI |
IUPWEULHBSLORJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)F)C2=CN=CC(=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-cyclohexyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13626012.png)
![9-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13626017.png)
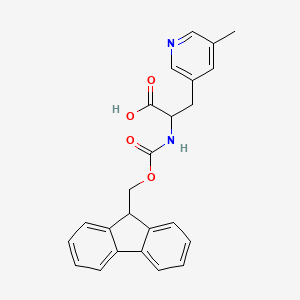
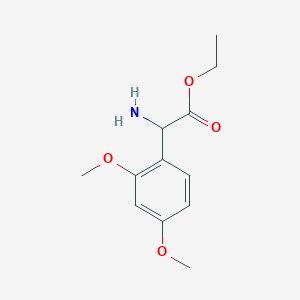
![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)
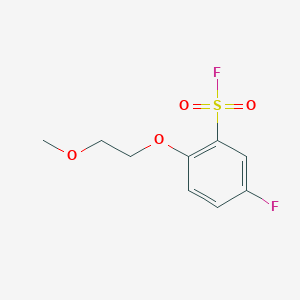
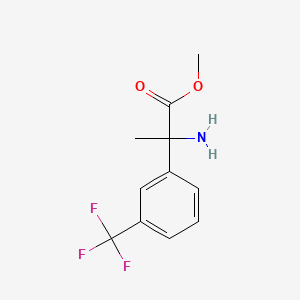
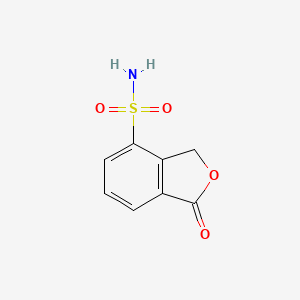
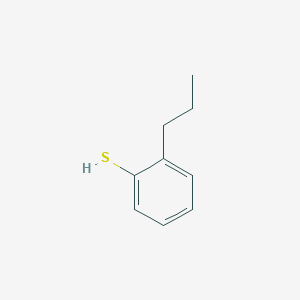
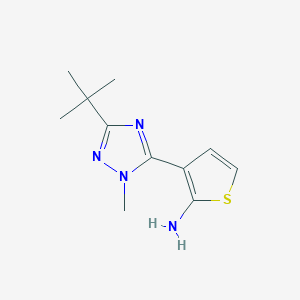
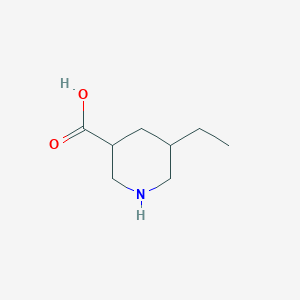
![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)
